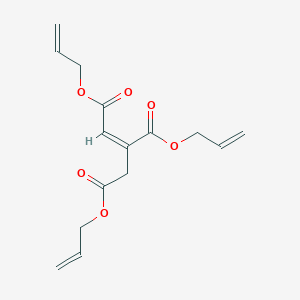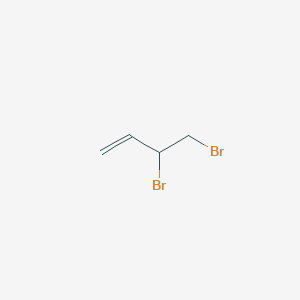
1-Butene, 3,4-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 3,4-dibromo- is an organic compound with the molecular formula C₄H₆Br₂ It is a dibromo derivative of butene, where the bromine atoms are attached to the third and fourth carbon atoms of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butene, 3,4-dibromo- can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine (Br₂) to 1,3-butadiene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 1-Butene, 3,4-dibromo-.
Industrial Production Methods: Industrial production of 1-Butene, 3,4-dibromo- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1,3-butadiene under optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-Butene, 3,4-dibromo- undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine atoms in 1-Butene, 3,4-dibromo- can be replaced by nucleophiles such as hydroxide ions (OH⁻), resulting in the formation of corresponding alcohols.
2. Elimination Reactions:
Dehydrohalogenation: Treatment with a strong base like potassium hydroxide (KOH) can lead to the elimination of hydrogen bromide (HBr), forming butadiene.
3. Addition Reactions:
Hydrogenation: The compound can undergo hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C) to form 1,4-dibromobutane.
Aplicaciones Científicas De Investigación
1-Butene, 3,4-dibromo- has several applications in scientific research:
1. Organic Synthesis:
- It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of dibromo derivatives.
2. Polymer Chemistry:
- The compound is used in the synthesis of polymers and copolymers, contributing to the development of materials with specific properties.
3. Medicinal Chemistry:
- It is explored for its potential use in the synthesis of pharmaceutical compounds, particularly those requiring brominated intermediates.
4. Industrial Applications:
- The compound is utilized in the production of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism of action of 1-Butene, 3,4-dibromo- in chemical reactions typically involves electrophilic addition or substitution. The bromine atoms act as electrophiles, facilitating reactions with nucleophiles or bases. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Butene, 3,4-dibromo- can be compared with other dibromoalkenes such as:
1. 1,2-Dibromoethene:
- Unlike 1-Butene, 3,4-dibromo-, 1,2-dibromoethene has bromine atoms on adjacent carbon atoms, leading to different reactivity and applications.
2. 1,4-Dibromo-2-butene:
- This compound has a similar structure but with bromine atoms on the first and fourth carbon atoms, resulting in distinct chemical properties.
3. 1,2-Dibromo-1-butene:
- The bromine atoms are on the first and second carbon atoms, making it different in terms of reactivity and potential applications.
1-Butene, 3,4-dibromo- stands out due to its specific bromination pattern, which influences its reactivity and suitability for various applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
3,4-dibromobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2,4H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQFRDTZYRRHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909089 |
Source


|
| Record name | 3,4-Dibromobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10463-48-6 |
Source


|
| Record name | 1-Butene, 3,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
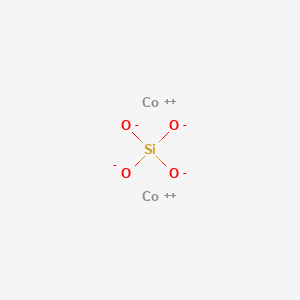
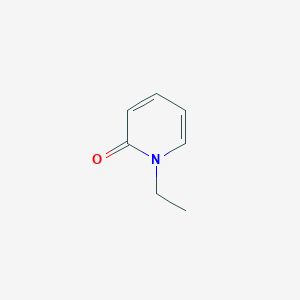
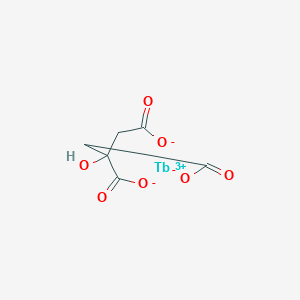
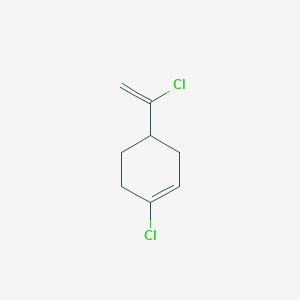
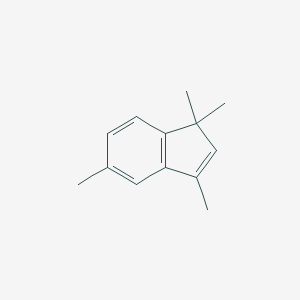
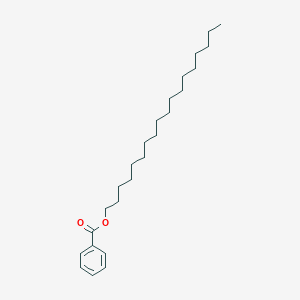
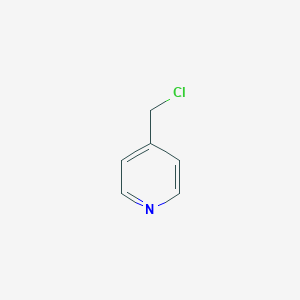
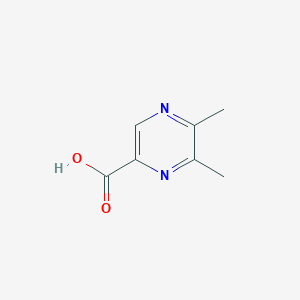

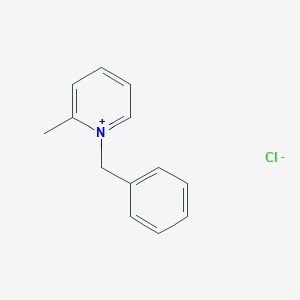
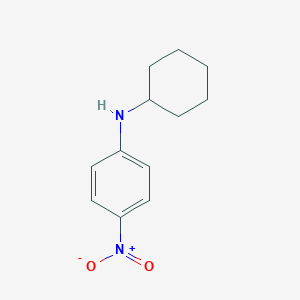
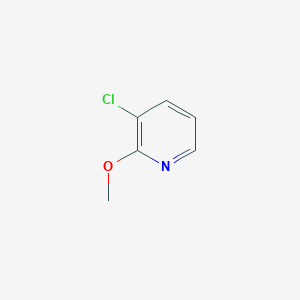
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
